(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
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Overview
Description
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylbutan-1-amine and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific solvents to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
- ®-1-Phenylbutan-1-amine
- ®-1-(4-Chlorophenyl)butan-1-amine
- ®-1-(4-Methylphenyl)butan-1-amine
Comparison: Compared to its analogs, ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride may exhibit unique properties due to the presence of the fluorine atom. This can influence its reactivity, biological activity, and pharmacokinetic profile.
Conclusion
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a compound of significant interest in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study. Further research is needed to fully understand its potential and to explore new applications.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUQHBBALXDFL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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